(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

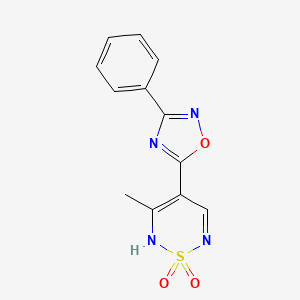

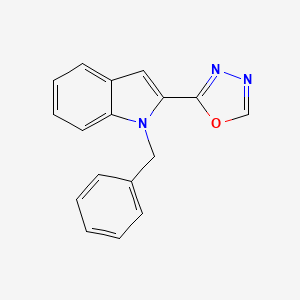

“(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate” is a chemical compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The 1,2,3-triazole ring is attached to a phenyl group and a carbamate group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an azide with an alkyne in a process known as a click reaction . This reaction forms the 1,2,3-triazole ring. The carbamate group can be introduced in a subsequent step .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazole ring attached to a phenyl group and a carbamate group . The 1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the 1,2,3-triazole ring or the carbamate group . The 1,2,3-triazole ring can participate in various reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of the 1,2,3-triazole ring and the carbamate group . For instance, the presence of nitrogen in the 1,2,3-triazole ring could influence the compound’s reactivity .Scientific Research Applications

Cytotoxic and Antibacterial Activities

(Salehi et al., 2016) synthesized new β-carboline derivatives with 1,2,3-triazole rings, showing significant cytotoxicity against Hela and HepG2 cell lines, and exhibiting excellent antibacterial activity against Enterococcus faecium.

Agricultural Applications

(Campos et al., 2015) discussed the use of carbendazim and tebuconazole, triazole derivatives, in agriculture for controlling fungal diseases. They developed nanoparticle carrier systems for these compounds, improving their release profiles and reducing environmental toxicity.

Analytical Chemistry

(Bagheri et al., 1993) utilized liquid chromatography-mass spectrometry for detecting various polar pesticides, including carbamate and triazine, in water samples, showcasing the analytical applications of triazole derivatives.

Chiral Discrimination

(Okamoto et al., 1986) explored the chiral recognition abilities of cellulose triphenylcarbamate derivatives, highlighting their use in high-performance liquid chromatography for optical resolution.

Corrosion Inhibition

(Bentiss et al., 2007) studied the effectiveness of certain 4H-triazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their industrial applications in metal protection.

Antimicrobial Agents

(Reddy et al., 2010) synthesized a new series of 6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, which showed significant antimicrobial activity, further highlighting the potential of triazole derivatives in medicine.

Future Directions

properties

IUPAC Name |

(1-phenyltriazol-4-yl)methyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2/c17-12-5-4-6-13(9-12)18-16(22)23-11-14-10-21(20-19-14)15-7-2-1-3-8-15/h1-10H,11H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKAPOHRGRTWIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2650792.png)

![8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B2650798.png)

![1-{[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2650799.png)

![1-(2-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2650802.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650804.png)

![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]prop-2-enamide](/img/structure/B2650807.png)

![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)